An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,3-Trimethylbutane
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,3-Trimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,3-Trimethylbutane, also known as triptane, is a highly branched saturated hydrocarbon with the chemical formula C₇H₁₆. As an isomer of heptane, its unique structural characteristics impart distinct physical and chemical properties that are of interest in various scientific and industrial applications, including as a high-octane fuel component and a reference compound in spectroscopy. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2,3-trimethylbutane, detailed experimental protocols for their determination, and a summary of its chemical reactivity. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and molecular relationships are visualized using diagrams.
Physical Properties
2,2,3-Trimethylbutane is a colorless, flammable liquid with a mild gasoline-like odor at room temperature.[1] Its highly branched structure results in a more compact molecule compared to its linear isomer, n-heptane, which significantly influences its physical properties such as boiling point, melting point, and density.
Tabulated Physical Data
The key physical properties of 2,2,3-trimethylbutane are summarized in the table below.
| Property | Value | Units |
| Molecular Formula | C₇H₁₆ | - |
| Molecular Weight | 100.20 | g/mol |
| CAS Number | 464-06-2 | - |
| Appearance | Clear, colorless liquid | - |
| Odor | Mild, gasoline-like | - |
| Boiling Point | 80.9 | °C |
| Melting Point | -25 | °C |
| Density | 0.69 | g/mL at 25°C |
| Refractive Index (n²⁰/D) | 1.389 | - |
| Vapor Pressure | 174.164 @ 37.7°C | mmHg |
| Flash Point | -7 | °C (closed cup) |
| Autoignition Temperature | 450 | °C |
| Lower Explosive Limit | 1.0 | % by volume |
| Upper Explosive Limit | 7.0 | % by volume |
| Solubility in Water | Insoluble | - |
| Solubility in Organic Solvents | Soluble in alcohol and hydrocarbons | - |
Thermodynamic Properties
A selection of thermodynamic data for 2,2,3-trimethylbutane is presented below, primarily sourced from the NIST Chemistry WebBook.[2][3]
| Property | Value | Units |
| Standard Enthalpy of Formation (liquid, 25°C) | -236.9 ± 1.1 | kJ/mol |
| Standard Enthalpy of Combustion (liquid, 25°C) | -4803.99 ± 0.50 | kJ/mol |
| Liquid Phase Molar Entropy at Standard Conditions | 213.51 | J/mol·K |
| Constant Pressure Heat Capacity (liquid, 25°C) | 213.51 | J/mol·K |
| Enthalpy of Vaporization (at boiling point) | 32.0 | kJ/mol |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,2,3-trimethylbutane.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum of 2,2,3-trimethylbutane shows three distinct signals corresponding to the three different proton environments in the molecule.[4] The integrated signal proton ratio is 9:1:6.[4]
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¹³C NMR: The carbon-13 NMR spectrum displays four signals, which confirms the presence of four unique carbon environments within the molecule due to its symmetry.[5]
Mass Spectrometry
The mass spectrum of 2,2,3-trimethylbutane shows a molecular ion peak ([M]⁺) at an m/z of 100, corresponding to the molecular weight of the compound.[6] However, this peak is often very small, indicating the instability of the molecular ion.[6] The fragmentation pattern is dominated by the formation of stable carbocations.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2,3-trimethylbutane is characteristic of a saturated alkane. It exhibits strong C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (approximately 1500 to 400 cm⁻¹).[1] The absence of significant absorption bands above 3000 cm⁻¹ and in the regions associated with functional groups like carbonyls or hydroxyls confirms its identity as a simple alkane.[1]
Chemical Properties and Reactivity
As a saturated alkane, 2,2,3-trimethylbutane is a relatively non-polar and stable compound with low reactivity under standard conditions. Its primary reactions are characteristic of alkanes.
Combustion
2,2,3-trimethylbutane undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. The balanced chemical equation for the complete combustion is:
C₇H₁₆ + 11 O₂ → 7 CO₂ + 8 H₂O
Halogenation
2,2,3-trimethylbutane can undergo free-radical halogenation (e.g., with chlorine or bromine) in the presence of UV light or heat. This reaction involves the substitution of hydrogen atoms with halogen atoms. Due to the presence of different types of hydrogen atoms (primary and tertiary), a mixture of monohalogenated products is possible. The major product of monobromination is 2-bromo-2,2,3-trimethylbutane, resulting from the substitution of the more stable tertiary hydrogen.
Experimental Protocols
The following are detailed methodologies for determining some of the key physical properties of 2,2,3-trimethylbutane.
Determination of Boiling Point (Distillation Method)
This method is suitable for determining the boiling point of a volatile liquid like 2,2,3-trimethylbutane.
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Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.
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Procedure:
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Place a small volume (e.g., 10-20 mL) of 2,2,3-trimethylbutane and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
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Begin heating the flask gently.
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Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Determination of Density (ASTM D4052)
This standard test method uses a digital density meter.[1][6][7][8][9]
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Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.
-
Procedure:
-
Calibrate the digital density meter with dry air and distilled water at the desired temperature.
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Inject a small, bubble-free aliquot of 2,2,3-trimethylbutane into the sample cell of the density meter.
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The instrument measures the oscillation period of the U-tube containing the sample.
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The density is automatically calculated and displayed by the instrument.
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Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through the liquid.
-
Apparatus: Abbe refractometer, light source (e.g., sodium lamp), dropper, and a constant temperature water bath.
-
Procedure:
-
Ensure the prisms of the refractometer are clean and dry.
-
Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).
-
Place a few drops of 2,2,3-trimethylbutane onto the lower prism and close the prisms.
-
Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup)
This method determines the lowest temperature at which the vapors of the liquid will ignite.[4][5][10][11][12]
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Apparatus: Pensky-Martens closed-cup tester.
-
Procedure:
-
Fill the test cup with 2,2,3-trimethylbutane to the specified level.
-
Place the lid on the cup and begin heating at a controlled rate while stirring.
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At regular temperature intervals, apply an ignition source (a small flame) to the opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.
-
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid sample like 2,2,3-trimethylbutane.
References
- 1. C7H16 infrared spectrum of 2,2,3-trimethylbutane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2,3-trimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
- 8. 2,2,3-TRIMETHYLBUTANE(464-06-2) IR Spectrum [chemicalbook.com]
- 9. chegg.com [chegg.com]
- 10. 2,2,3-TRIMETHYLBUTANE(464-06-2) 13C NMR spectrum [chemicalbook.com]
- 11. 2,2,3-TRIMETHYLBUTANE(464-06-2) 1H NMR [m.chemicalbook.com]
- 12. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
